2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol
Overview
Description
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol is an organic compound with the molecular formula C₂₄H₁₆N₂O It is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound, and phenol, an aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol typically involves the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a series of condensation reactions involving ortho-phenylenediamine and glyoxal.
Phenyl Substitution: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene is reacted with the phenanthroline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Phenol Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitro groups, and alkyl groups using reagents like halogens, nitric acid, and alkyl halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol involves its interaction with various molecular targets:
Metal Ion Coordination: The compound can coordinate with metal ions through its nitrogen atoms, forming stable complexes that can be used in catalysis and sensing applications.
DNA Interaction: The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Fluorescence: The compound exhibits fluorescence properties, making it useful as a probe for detecting metal ions and other analytes in biological and environmental samples.
Comparison with Similar Compounds
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol can be compared with other similar compounds, such as:
Phenanthroline: Lacks the phenyl and phenol groups, making it less versatile in terms of chemical reactivity and applications.
Phenol: Lacks the phenanthroline core, limiting its ability to form metal complexes and interact with DNA.
1,10-Phenanthroline: Similar to phenanthroline but with different substitution patterns, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of phenanthroline and phenol functionalities, providing a versatile platform for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-23-11-5-4-9-17(23)22-15-19(16-7-2-1-3-8-16)24-18-10-6-14-25-20(18)12-13-21(24)26-22/h1-15,27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYCLFXFYHTFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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